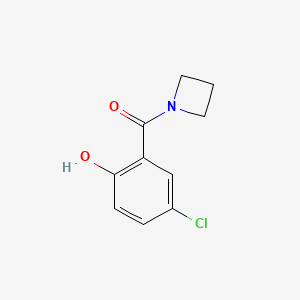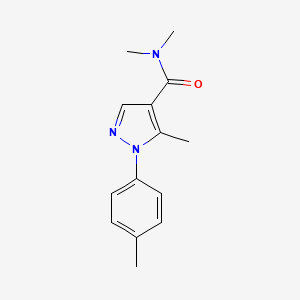
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone, also known as ACMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a member of the azetidinone class of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone is not fully understood. However, it is believed that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exerts its biological effects by modulating the activity of various enzymes and receptors. For example, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the biosynthesis of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of cyclooxygenase-2, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone may reduce inflammation and pain.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. In vivo studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has also been shown to exhibit anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Another area of research is the elucidation of the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Further studies are also needed to fully understand the biological effects of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields. Finally, the development of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone-based drugs for the treatment of various diseases is an area of active research.
Synthesemethoden
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can be synthesized using a multi-step reaction process, which involves the reaction of 5-chloro-2-hydroxybenzaldehyde with L-proline to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding alcohol. The alcohol is then reacted with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in the presence of sulfuric acid to form the azetidinone ring.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. In pharmacology, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been found to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, carbonic anhydrase, and adenosine receptors. In biochemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIODQFKHTCDRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)





![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)